2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Overview
Description
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O3 and its molecular weight is 285.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activity
Research indicates that derivatives of 1,3,4-oxadiazole, which share a structural similarity with 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, have been designed and synthesized for their potent antimicrobial and antitumor activities. These compounds have shown higher inhibitory activity against gram-negative bacteria compared to gram-positive bacteria and have demonstrated significant antiproliferative effects against human tumor cell lines such as A549 lung and MCF7 breast cancer cell lines, suggesting their potential as promising chemotherapeutic agents (Kaya et al., 2017).
Nematocidal Activity
A study on novel 1,2,4-oxadiazole derivatives has shown that they possess promising nematocidal activities, particularly against Bursaphelenchus xylophilus. Some compounds demonstrated higher mortality rates than the commercial seed coating agent Tioxazafen, indicating their potential as effective nematicides (Liu et al., 2022).
Anticancer Evaluation
The synthesis of 1,2,4-oxadiazole derivatives has been explored for their anticancer activity against various human cancer cell lines including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds have shown good to moderate activity, highlighting their potential in anticancer drug development (Yakantham et al., 2019).
Energetic Material Precursor
The compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, related to the target chemical, has been synthesized and characterized as an energetic material precursor. Its orthorhombic crystal structure and significant impact and friction sensitivities suggest its utility in the development of insensitive energetic materials (Zhu et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride are currently unknown. This compound is structurally similar to other phenethylamine derivatives, which are known to interact with various neurotransmitter systems . .
Mode of Action
Phenethylamine derivatives often interact with their targets by binding to receptors and modulating their activity . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to phenethylamine derivatives, it’s possible that this compound could affect pathways related to neurotransmission
Biochemical Analysis
Biochemical Properties
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have implications for mood regulation and other neurological functions. Additionally, the compound can bind to certain receptors, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . By inhibiting monoamine oxidase, the compound can enhance the signaling of serotonin and dopamine, leading to altered gene expression and changes in cellular metabolism. This can result in increased neuronal activity and potential neuroprotective effects. Furthermore, the compound may affect the proliferation and differentiation of certain cell types, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its enzymatic activity . This binding interaction prevents the breakdown of monoamines, leading to increased levels of neurotransmitters. Additionally, the compound may interact with other proteins and receptors, modulating their activity and influencing downstream signaling pathways. These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter signaling and neuroprotection . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . The compound’s effects on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism. Additionally, it may interact with other metabolic enzymes and cofactors, further modulating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and may bind to certain proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-2-4-10(5-3-9)17-8-11-14-12(6-7-13)18-15-11;/h2-5H,6-8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGRRORADPAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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